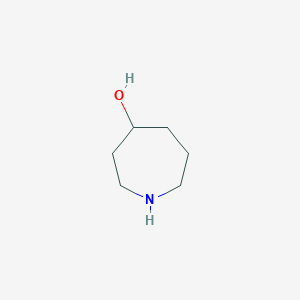

Azepan-4-ol

Overview

Description

Azepan-4-ol is a compound with the molecular formula C6H13NO . It is also known by other names such as Hexahydro-1H-azepin-4-ol and ®-Azepan-4-ol .

Synthesis Analysis

The synthesis of Azepane-based compounds like this compound is a topic of significant interest due to their various biological activities . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis

The molecular weight of this compound is 115.17 g/mol . The IUPAC name for this compound is this compound . The InChI and Canonical SMILES for this compound areInChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2 and C1CC (CCNC1)O respectively . Physical And Chemical Properties Analysis

This compound has a molecular weight of 115.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are 115.099714038 g/mol . The topological polar surface area is 32.3 Ų . The heavy atom count is 8 .Scientific Research Applications

Pharmaceutical Significance and Therapeutic Applications

Azepan-4-ol, as part of the azepane-based compounds, has demonstrated a variety of pharmacological properties, leading to its use in the discovery of new therapeutic agents. These compounds exhibit structural diversity and have been used in treating various diseases, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. This compound and its derivatives are part of over 20 FDA-approved drugs, highlighting their importance in medicinal chemistry. The design and development of azepane-containing analogs aim for less toxicity, lower cost, and higher activity, underpinning ongoing research in this field (Zha et al., 2019).

Synthesis and Biological Properties

The synthesis, reactions, and biological properties of azepane-based heterocyclic compounds, including this compound, have been extensively studied over the last fifty years. These studies have explored various methods, such as thermal, photo-chemical, and microwave irradiation, for the ring expansion of five or six-membered compounds to synthesize azepine, azepinone, and azepane derivatives. Despite advancements in synthesis techniques, there's an identified need for more research in the biological section, indicating potential for further exploration in this area (Kaur et al., 2021).

Environmental Implications and Toxicology

While not directly related to this compound, it's worth noting that azole compounds, a related chemical class, have been extensively studied for their environmental toxicity, especially in aquatic organisms like fish. These studies highlight the importance of considering the environmental impact and toxicology of chemical compounds, an area that may also be relevant for this compound derivatives (Bhagat et al., 2021).

Safety and Hazards

Future Directions

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepan-4-ol derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with a variety of proteins.

Mode of Action

Azepan-4-ol is believed to function as a proton donor in biochemical reactions . It interacts with the active sites of enzymes, participating in various biochemical processes .

Biochemical Analysis

Biochemical Properties

Azepan-4-ol has been employed to study the structure-function relationships of enzymes and other proteins, providing valuable insights into their roles . The exact mechanism of action of this compound is believed to involve its function as a proton donor in biochemical reactions .

Cellular Effects

It is known that this compound has been used in the study of enzymes and proteins, suggesting it may interact with these biomolecules and potentially influence cellular processes .

Molecular Mechanism

It is believed to function as a proton donor in biochemical reactions . This suggests that it may interact with biomolecules in a way that influences their function, possibly through binding interactions, enzyme inhibition or activation, or changes in gene expression.

properties

IUPAC Name |

azepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYGZQCMFANMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408804 | |

| Record name | Azepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39888-51-2 | |

| Record name | Azepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.